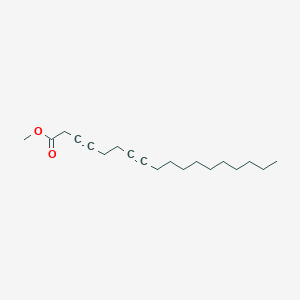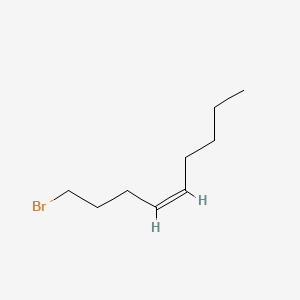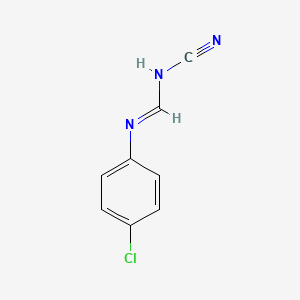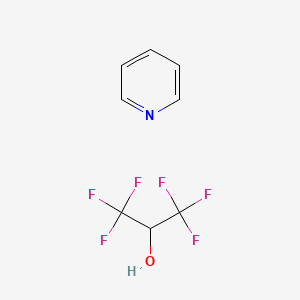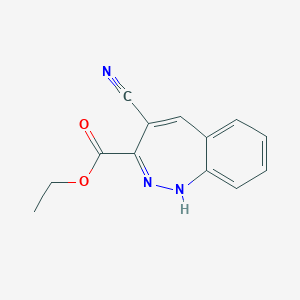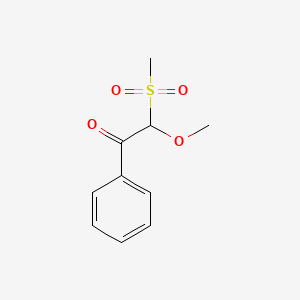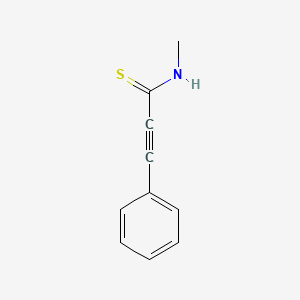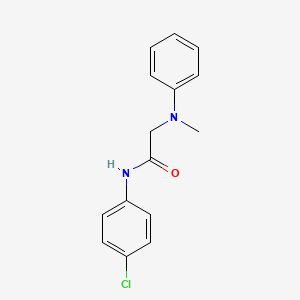![molecular formula C18H21N3O9 B14613913 Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate CAS No. 58459-34-0](/img/structure/B14613913.png)
Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate is a complex organic compound that features an imidazole ring, a cyanomethyl group, and multiple ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate typically involves multi-step organic reactions. The starting materials may include imidazole derivatives, cyanomethyl reagents, and protected sugar moieties. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the cyanomethyl group.
Esterification: reactions to form the ester functionalities.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Continuous flow reactors: for efficient large-scale synthesis.
Purification techniques: such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution at the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.
相似化合物的比较
Similar Compounds
Methyl 5-(cyanomethyl)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate: Similar structure but with hydroxyl groups instead of acetoxy groups.
Ethyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate lies in its specific functional groups and their arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
58459-34-0 |
|---|---|
分子式 |
C18H21N3O9 |
分子量 |
423.4 g/mol |
IUPAC 名称 |
methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C18H21N3O9/c1-9(22)27-7-13-15(28-10(2)23)16(29-11(3)24)17(30-13)21-8-20-12(5-6-19)14(21)18(25)26-4/h8,13,15-17H,5,7H2,1-4H3 |
InChI 键 |
KSRXYRHJDUZLOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C(=O)OC)CC#N)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


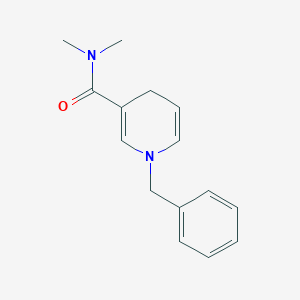
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)

